2-(2-Bromophenoxy)benzoic acid
Overview
Description
2-(2-Bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9BrO3 It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)benzoic acid typically involves the reaction of 2-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol attacks the chlorobenzoic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-bromophenol, 2-chlorobenzoic acid, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures (e.g., 100-150°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran)
Major Products Formed
Substitution: Amino or thio derivatives of the original compound
Oxidation: Quinones or other oxidized phenoxy derivatives
Reduction: Alcohols or aldehydes derived from the carboxylic acid group
Scientific Research Applications
2-(2-Bromophenoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology
Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and protein-ligand binding.
Cell Signaling: Investigated for its potential role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various disease models.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromine atom and phenoxy group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)benzoic acid
- 2-(2-Chlorophenoxy)benzoic acid
- 2-(2-Fluorophenoxy)benzoic acid
Comparison
2-(2-Bromophenoxy)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. For example, the bromine atom is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding properties and reactivity in substitution reactions. Additionally, the position of the bromine atom on the phenoxy group can influence the overall electronic and steric properties of the molecule, making it distinct from its isomers.
Properties
IUPAC Name |
2-(2-bromophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBCHIMJDKDSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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